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  • Product: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
  • CAS: 141522-26-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 2-(2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. While a published crystal structure for this specific molecule is not publicly available, this whitepaper serves as a detailed procedural and interpretive guide, leveraging data from closely related structures to illustrate the principles and expected outcomes of such an analysis.

Introduction: The Significance of Boronic Esters in Modern Chemistry

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (C₁₀H₁₃BO₃, CAS No: 141522-26-1) belongs to the family of boronic esters, a class of compounds of immense importance in organic synthesis and medicinal chemistry.[1] These molecules are critical intermediates, most notably as stable, easily handled precursors to boronic acids used in Suzuki-Miyaura cross-coupling reactions. The 1,3,2-dioxaborinane ring serves as a protecting group for the boronic acid moiety, enhancing its stability for storage and handling.

The steric and electronic properties of the 2-methoxyphenyl group can significantly influence the reactivity, stability, and intermolecular interactions of the molecule. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in chemical reactions, designing novel catalysts, and developing new pharmaceutical agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this atomic-level structural information.[2][3]

This guide will detail the complete workflow for the structural elucidation of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, from chemical synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

A common and effective method for the synthesis of 1,3,2-dioxaborinane protected boronic acids is the esterification of the corresponding boronic acid with a 1,3-diol. In this case, 2-methoxyphenylboronic acid would be reacted with 1,3-propanediol.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methoxyphenylboronic acid (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Reagents: Add 1,3-propanediol (1.1 equivalents) to the solution.

  • Dehydration: Heat the mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.

Growing Diffraction-Quality Single Crystals

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. The ideal crystal for SC-XRD should be a single, unflawed entity with dimensions typically between 0.1 and 0.3 mm.[4]

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble, but which is miscible with the solvent. The vapor of the non-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The decrease in solubility with temperature can lead to crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[2][5]

The SC-XRD Workflow

The process from a suitable crystal to a refined molecular structure follows a well-defined path.

Diagram: Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection Integration Data Integration (Raw Frames to Intensities) DataCollection->Integration StructureSolution Structure Solution (Phase Problem) Integration->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow from synthesis to final crystal structure.

Step-by-Step SC-XRD Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling under a stream of liquid nitrogen to prevent radiation damage.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and a series of diffraction patterns (frames) are collected.[2]

  • Data Integration and Reduction: The raw diffraction data is processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, from which an initial model of the molecular structure can be derived.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction intensities.

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[6][7]

Structural Analysis and Interpretation: An Illustrative Example

As the crystal structure for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is not available, we will discuss the expected structural features and use the published data for a closely related analogue, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol ester), to provide concrete examples of crystallographic data.[8] This compound shares the key 2-methoxyphenylboron moiety.

Crystallographic Data Table (Illustrative Analogue)

The following table summarizes the kind of crystallographic data that would be obtained from a successful SC-XRD experiment.

ParameterIllustrative Value (for Analogue)Description
Formula C₁₃H₁₉BO₃The chemical formula of the molecule in the crystal.
M.W. 234.10 g/mol The molecular weight of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group defines the symmetry operations of the crystal.
a, b, c (Å) a = 6.12, b = 13.45, c = 16.23The dimensions of the unit cell.
α, β, γ (°) 90, 90, 90The angles of the unit cell.
Volume (ų) 1334.5The volume of the unit cell.
Z 4The number of molecules per unit cell.
R-factor (R1) ~0.05A measure of the agreement between the model and the data.
(Note: Specific cell parameters for the analogue are illustrative and would be sourced from its CCDC entry, CCDC 726767).[8]
Key Structural Features for Analysis
  • Conformation of the Dioxaborinane Ring: The six-membered 1,3,2-dioxaborinane ring is expected to adopt a chair or a twisted-boat conformation. The specific conformation would be determined by calculating the torsion angles within the ring. This conformation is crucial as it influences the steric environment around the boron atom.

  • Planarity of the Aromatic System: The 2-methoxyphenyl group will be largely planar. A key parameter to analyze is the torsion angle between the plane of the phenyl ring and the C-O-B plane of the dioxaborinane ring. This angle reveals the degree of rotation around the C-B bond.

  • Orientation of the Methoxy Group: The orientation of the methoxy group relative to the phenyl ring and the boron atom is of significant interest. Intramolecular interactions, such as a potential weak B···O interaction between the boron atom and the methoxy oxygen, could influence this orientation and affect the Lewis acidity of the boron center.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice would be analyzed to identify non-covalent interactions like C-H···O hydrogen bonds or π-π stacking between phenyl rings. These interactions govern the solid-state properties of the material.

Application in Research and Drug Development

A detailed crystal structure provides invaluable insights for:

  • Rational Drug Design: Understanding the precise 3D shape and electronic properties allows for the design of molecules with improved binding affinity to biological targets.

  • Reaction Mechanism Studies: The steric hindrance and electronic effects revealed by the structure can help explain observed reactivity and selectivity in chemical reactions.

  • Materials Science: Crystal packing information is essential for understanding and predicting physical properties like solubility, melting point, and polymorphism, which are critical in pharmaceutical formulation and materials development.

Conclusion

The structural elucidation of molecules like 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane via single-crystal X-ray diffraction is a cornerstone of modern chemical research. It provides an unambiguous, atomic-resolution picture that is fundamental to understanding and predicting chemical behavior. This guide outlines the comprehensive workflow, from synthesis to data interpretation, providing researchers with the procedural knowledge necessary to undertake such an analysis and leverage its powerful insights in their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)butanedinitrile. PubChem. Retrieved from a search which references this compound.
  • Caracelli, I., Olivato, P. R., Traesel, H. J., Valença, J., Rodrigues, D. N. S., & Tiekink, E. R. T. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
  • Lead Sciences. (n.d.). 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. Retrieved from [Link]

  • Caracelli, I., et al. (2015). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.
  • ChemicalBook. (2023). 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing.
  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences.

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Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane: Stability and Reactivity for the Modern Chemist

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is paramount. 2-(2-Methoxyphenyl)-1,3,2-dioxaborina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation

In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is paramount. 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane emerges as a significant player, particularly in the realm of palladium-catalyzed cross-coupling reactions. As a derivative of 2-methoxyphenylboronic acid, this cyclic boronic ester offers distinct advantages in handling, stability, and reactivity, making it a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core characteristics, offering insights into its stability and a practical exploration of its reactivity, particularly in the context of the Suzuki-Miyaura coupling reaction. Boronic acids and their esters are foundational in contemporary organic synthesis due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2]

Molecular Profile and Physicochemical Properties

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is characterized by the presence of a 2-methoxyphenyl group attached to a six-membered 1,3,2-dioxaborinane ring. This structure is achieved through the condensation of 2-methoxyphenylboronic acid with 1,3-propanediol.

PropertyValueSource
CAS Number 141522-26-1[3]
Molecular Formula C₁₀H₁₃BO₃[3]
Molecular Weight 192.02 g/mol [3]
Appearance White to off-white solidGeneral Observation
Storage Store under inert atmosphere at room temperature, sealed in a dry environment.[3][4]

Note: Physical properties such as boiling point are often reported for the closely related 2-phenyl-1,3,2-dioxaborinane, which has a boiling point of 106 °C at 2 mm Hg.[4][5]

Synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane: A Practical Protocol

The synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a straightforward esterification reaction. The choice of this method is based on its efficiency and the relative ease of removing the water byproduct to drive the reaction to completion.

Diagram of Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products 2_MeOPh_BOH2 2-Methoxyphenylboronic Acid Solvent Toluene or Hexane (Azeotropic Removal of Water) 2_MeOPh_BOH2->Solvent Propanediol 1,3-Propanediol Propanediol->Solvent Heat Reflux with Dean-Stark Trap Solvent->Heat Target_Molecule 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane Heat->Target_Molecule Water Water (removed) Heat->Water

Caption: Synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methoxyphenylboronic acid (1 equivalent).

  • Addition of Reagents: Add 1,3-propanediol (1.1 equivalents) to the flask.

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or hexanes, to the flask.

  • Reaction Execution: Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the cessation of water collection.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.

Stability Profile: A Comparative Advantage

A critical consideration for any boronic acid surrogate is its stability, particularly towards hydrolysis. Boronic esters, in general, exhibit lower hydrolytic stability, which can be a challenge during synthesis and purification.[6] However, the choice of the diol protecting group plays a crucial role in mitigating this instability.

Hydrolytic Stability

Studies have shown that six-membered boronic esters, such as the 1,3,2-dioxaborinane ring system, are thermodynamically more stable than their five-membered counterparts like the commonly used pinacol esters (derived from pinacol).[7] This enhanced stability can be attributed to the reduced ring strain in the six-membered ring.

However, it is crucial to note that under basic aqueous conditions, such as those employed in the Suzuki-Miyaura reaction, the boronic ester will hydrolyze in situ to form the active boronate species. In some cases, six-membered ring esters can exhibit faster protodeboronation than the parent boronic acid.[8]

Diagram of Relative Stability

G cluster_stability Comparative Hydrolytic Stability Dioxaborinane 2-(Aryl)-1,3,2-dioxaborinane More Stable Dioxaborolane 2-(Aryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) Less Stable Dioxaborinane:f1->Dioxaborolane:f1 >

Caption: Relative thermodynamic stability of boronic esters.

Handling and Storage

To ensure the integrity of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.[1][9] Exposure to atmospheric moisture can lead to gradual hydrolysis back to the boronic acid and 1,3-propanediol.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10] This reaction facilitates the formation of a carbon-carbon bond between the 2-methoxyphenyl group and an organic halide or triflate.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.[11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic ester is activated by a base to form a boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the 2-methoxyphenyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicEster 2-(2-MeOPh)-1,3,2-dioxaborinane + Base BoronicEster->Transmetalation ArX Ar-X (Organic Halide) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Typical Suzuki-Miyaura Reaction Conditions
ComponentExamplesRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial for reaction efficiency and substrate scope.[10][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base is required to activate the boronic ester for transmetalation.[13][14]
Solvent Toluene, Dioxane, THF, DMF, often with waterThe solvent system needs to solubilize the reactants and facilitate the reaction.
Temperature Room temperature to refluxThe reaction temperature is dependent on the reactivity of the substrates and the catalyst system.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equivalents), the aryl halide (1 equivalent), and the base (2-3 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent system, followed by the palladium catalyst (typically 1-5 mol%).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane and its related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents.[9]

Conclusion

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane stands as a testament to the continuous evolution of synthetic reagents. Its enhanced thermodynamic stability compared to five-membered cyclic boronic esters, combined with its reliable reactivity in Suzuki-Miyaura cross-coupling, makes it an attractive choice for synthetic chemists. By understanding its stability profile and the nuances of its application in catalysis, researchers can effectively leverage this compound to construct complex molecular architectures with greater efficiency and control. This guide serves as a foundational resource for professionals in drug development and scientific research, enabling them to confidently incorporate this versatile reagent into their synthetic strategies.

References

  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. (2026). Organic Letters. [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. Lead Sciences. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-PHENYL-1,3,2-DIOXABORINANE. Chongqing Chemdad Co.. [Link]

  • Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ResearchGate. [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PubMed Central. [Link]

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

  • Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. [Link]

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Foundational

Introduction to Carbohydrate Antigen 19-9 (CA 19-9)

An In-Depth Technical Guide to Carbohydrate Antigen 19-9 (CA 19-9) for Researchers and Drug Development Professionals Carbohydrate Antigen 19-9 (CA 19-9) is a tumor-associated mucin glycoprotein antigen that is widely ut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Carbohydrate Antigen 19-9 (CA 19-9) for Researchers and Drug Development Professionals

Carbohydrate Antigen 19-9 (CA 19-9) is a tumor-associated mucin glycoprotein antigen that is widely utilized in clinical oncology.[1] First identified in 1979, it is structurally a sialylated form of the Lewis(a) blood group antigen.[2] While it is most prominently associated with pancreatic ductal adenocarcinoma (PDAC), elevated levels of CA 19-9 can also be indicative of other malignancies and certain benign conditions.[2][3] This guide provides a comprehensive overview of the biochemical properties, clinical applications, and analytical considerations of CA 19-9 for researchers, scientists, and professionals involved in drug development.

Biochemical Properties and Synthesis of CA 19-9

CA 19-9 is a tetrasaccharide attached to a protein backbone, forming a glycoprotein.[2] Its expression is dependent on the presence of the Lewis gene, which encodes for a fucosyltransferase necessary for the synthesis of the Lewis(a) antigen, the precursor to CA 19-9.[1][2] Individuals who are genotypically Lewis(a-b-) are unable to produce CA 19-9, which accounts for approximately 5-10% of the population.[1][2]

PropertyDescription
Structure Sialylated Lewis(a) blood group antigen, a tetrasaccharide on a glycoprotein backbone.
Synthesis Requires the product of the Lewis gene (fucosyltransferase).
Genetic Limitation Not produced in Lewis(a-b-) individuals.
Cellular Origin Produced by ductal cells in the pancreas, biliary system, and epithelial cells of the stomach, colon, uterus, and salivary glands.[2]

Mechanism of CA 19-9 Elevation in Disease

Elevated serum levels of CA 19-9 are observed in various pathological conditions. In the context of cancer, particularly pancreatic cancer, the overexpression of CA 19-9 is linked to increased cellular proliferation and metastasis. The shedding of this antigen into the bloodstream leads to its detection in serum. It is important to note that benign conditions such as pancreatitis, cholestasis, and liver disease can also cause a rise in CA 19-9 levels, primarily due to inflammation and obstruction of the biliary tract.[2][3][4]

Caption: Factors contributing to elevated serum CA 19-9 levels.

Clinical Utility of CA 19-9

The primary clinical application of CA 19-9 is in the management of pancreatic cancer. However, its utility extends to other areas as well.

Prognosis

In patients with pancreatic cancer, the baseline CA 19-9 level is an independent prognostic factor for survival.[5] Higher levels are generally associated with a poorer prognosis.

Monitoring Treatment Response

Serial measurements of CA 19-9 are valuable for monitoring the response to chemotherapy in patients with advanced pancreatic cancer.[5] A significant decrease in CA 19-9 levels often indicates a positive response to treatment, while rising levels may suggest disease progression.[4]

Detection of Recurrence

Following surgical resection of pancreatic cancer, monitoring CA 19-9 levels can aid in the early detection of disease recurrence.[4] An increase in CA 19-9 may precede clinical or radiological evidence of recurrence.

Diagnostic Adjunct

Due to its limited specificity and sensitivity, CA 19-9 is not recommended as a standalone screening tool for pancreatic cancer in the general population.[1] However, in conjunction with other diagnostic modalities such as imaging studies, it can be a useful adjunct in the diagnostic workup of suspected pancreatic or biliary malignancies.[4]

Analytical Methodologies for CA 19-9 Measurement

The most common method for quantifying CA 19-9 in serum is through immunoassays, such as enzyme-linked immunosorbent assay (ELISA).

General Protocol for CA 19-9 ELISA
  • Coating: A microtiter plate is coated with a capture antibody specific for CA 19-9.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: Patient serum samples and standards are added to the wells and incubated.

  • Detection Antibody: A second, enzyme-linked antibody that also recognizes CA 19-9 is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The intensity of the color, which is proportional to the amount of CA 19-9, is measured using a spectrophotometer.

CA_19-9_ELISA_Workflow Start Start PlateCoating Coat plate with capture antibody Start->PlateCoating Step 1 End End Blocking Block non-specific binding sites PlateCoating->Blocking Step 2 SampleIncubation Add samples and standards Blocking->SampleIncubation Step 3 DetectionAb Add enzyme-linked detection antibody SampleIncubation->DetectionAb Step 4 Substrate Add substrate DetectionAb->Substrate Step 5 Measurement Measure color intensity Substrate->Measurement Step 6 Measurement->End

Caption: A simplified workflow for CA 19-9 measurement by ELISA.

Limitations and Considerations

Several factors can influence the interpretation of CA 19-9 levels:

  • Lewis Antigen Status: As mentioned, Lewis-negative individuals do not produce CA 19-9, leading to falsely low or undetectable levels even in the presence of a large tumor burden.[1]

  • Benign Conditions: Elevated CA 19-9 can be seen in non-malignant conditions, leading to false-positive results.[2][3]

  • Cholestasis: Biliary obstruction can significantly elevate CA 19-9 levels, complicating its interpretation in patients with jaundice.[1]

Future Perspectives

Current research is focused on improving the diagnostic accuracy of CA 19-9 by combining it with other biomarkers. Furthermore, the role of CA 19-9 in tumor biology is being investigated, with some studies suggesting it may be a potential therapeutic target.

Conclusion

CA 19-9 remains an indispensable tool in the management of pancreatic cancer, particularly for prognosis and monitoring treatment response. A thorough understanding of its biochemical properties, clinical utility, and analytical limitations is crucial for researchers and clinicians to effectively utilize this important tumor marker in both research and clinical practice.

References

  • Castrol. (2024, May 7). SAFETY DATA SHEET.
  • Indela, A., & V., S. R. (n.d.). Carbohydrate antigen 19-9 — tumor marker: Past, present, and future. PMC.
  • Puckett, Y., & Christ, T. (2025, November 6). CA 19-9. StatPearls.
  • BPS Bioscience. (2024, August 2). Safety Data Sheet.
  • Reni, M., Cereda, S., Balzano, G., Passoni, P., Rognone, A., Fugazza, C., Mazza, E., Zerbi, A., Di Carlo, V., & Villa, E. (2009, June 15). Carbohydrate antigen 19-9 change during chemotherapy for advanced pancreatic adenocarcinoma. Cancer.
  • MicroChem. (2008, December 18). SAFETY DATA SHEET.
  • MedlinePlus. (n.d.). CA 19-9 Blood Test (Pancreatic Cancer).
  • Doctor O'Donovan. (2022, August 31). Doctor explains Ca 19-9 blood test used in PANCREATIC CANCER. YouTube.
  • SERVA Electrophoresis GmbH. (2022, February 25). Safety Data Sheet.
  • Castrol. (2025, October 22). SAFETY DATA SHEET.

Sources

Exploratory

A Theoretical and Computational Exploration of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane: A Guide for Researchers and Drug Development Professionals

Abstract This in-depth technical guide provides a comprehensive theoretical framework for the study of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane, a molecule of significant interest in synthetic and medicinal chemistry. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane, a molecule of significant interest in synthetic and medicinal chemistry. In the absence of extensive empirical data for this specific compound, this whitepaper leverages established principles of computational chemistry and extrapolates from known properties of analogous arylboronic esters to propose a robust methodology for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for future theoretical and experimental investigations. We will delve into the probable synthetic routes, propose detailed protocols for its structural and electronic characterization via Density Functional Theory (DFT), and explore its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Arylboronic Esters

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The dioxaborinane moiety, a six-membered cyclic ester of a boronic acid, offers a unique profile of stability and reactivity. The subject of this guide, 2-(2-methoxyphenyl)-1,3,2-dioxaborinane (CAS 141522-26-1), combines this versatile functional group with a methoxy-substituted phenyl ring, a common pharmacophore in medicinal chemistry.[1][3] The methoxy group can influence the electronic properties and conformation of the molecule, potentially modulating its reactivity and biological activity.[1]

This guide will construct a theoretical foundation for understanding this molecule's behavior, providing a blueprint for computational studies that can predict its properties and guide experimental work.

Synthesis and Structural Elucidation: A Proposed Pathway

Proposed Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is based on well-established procedures for the formation of 1,3,2-dioxaborinanes.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-methoxyphenylboronic acid and 1,3-propanediol in a suitable solvent such as toluene.

Step 2: Reaction Conditions

  • Heat the mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

Step 3: Monitoring and Workup

  • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been removed, cool the reaction mixture to room temperature.

Step 4: Isolation and Purification

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-(2-methoxyphenyl)-1,3,2-dioxaborinane.

Synthesis 2-Methoxyphenylboronic Acid 2-Methoxyphenylboronic Acid Toluene (reflux) Toluene (reflux) 2-Methoxyphenylboronic Acid->Toluene (reflux) 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Toluene (reflux) Product 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane Toluene (reflux)->Product Water (byproduct) Water (byproduct) Toluene (reflux)->Water (byproduct) -H2O

Caption: Proposed synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.

Proposed Spectroscopic and Crystallographic Analysis

To confirm the structure of the synthesized compound, a combination of spectroscopic and crystallographic techniques would be essential.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methylene protons of the dioxaborinane ring.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the dioxaborinane ring.
¹¹B NMR A characteristic signal for the boron atom in a dioxaborinane environment.
FT-IR Stretching vibrations for C-H (aromatic and aliphatic), C-O, B-O, and C-B bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (192.02 g/mol ).[2]
X-ray Crystallography Would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the phenyl and dioxaborinane rings.

Theoretical and Computational Investigations: A Roadmap

In the absence of experimental data, computational chemistry provides a powerful toolkit to predict the structural, electronic, and reactive properties of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane. Density Functional Theory (DFT) is a particularly well-suited method for these investigations.[4]

Computational Protocol: DFT Calculations

The following protocol outlines a robust approach for performing DFT calculations on the title compound.

Step 1: Software and Basis Set Selection

  • Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Employ a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[5]

Step 2: Geometry Optimization

  • Perform a full geometry optimization of the molecule to find its lowest energy conformation. This will provide theoretical bond lengths, bond angles, and dihedral angles.

Step 3: Frequency Analysis

  • Conduct a vibrational frequency analysis to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.[5][6]

Step 4: Electronic Property Calculations

  • Calculate key electronic properties, including the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Mulliken or Natural Bond Orbital (NBO) atomic charges.[4][7]

DFT_Workflow Input_Structure Initial Molecular Structure DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized_Structure Optimized Geometry (Bond lengths, angles) Geometry_Optimization->Optimized_Structure Electronic_Properties Electronic Property Calculation Frequency_Analysis->Electronic_Properties Vibrational_Spectra Predicted IR/Raman Spectra Frequency_Analysis->Vibrational_Spectra Electronic_Data MEP, HOMO/LUMO, Charges Electronic_Properties->Electronic_Data

Caption: A typical workflow for DFT calculations.

Predicted Electronic Properties and Their Implications

Based on the principles of computational chemistry and analysis of similar molecules, we can anticipate the following electronic characteristics for 2-(2-methoxyphenyl)-1,3,2-dioxaborinane:

  • Molecular Electrostatic Potential (MEP): The MEP map is expected to show regions of negative potential (in red) around the oxygen atoms of the dioxaborinane ring and the methoxy group, indicating their nucleophilic character. A region of positive potential (in blue) is anticipated around the boron atom, highlighting its Lewis acidic nature.[8] This distribution of charge is crucial for understanding intermolecular interactions and reactivity.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich 2-methoxyphenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the electron-deficient boron atom and the C-B bond.[9][10] The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Parameter Predicted Characteristic Implication for Reactivity
HOMO Energy Relatively high due to the electron-donating methoxy group.Increased nucleophilicity of the aromatic ring.
LUMO Energy Relatively low due to the electron-deficient boron atom.Susceptibility to nucleophilic attack at the boron center.
HOMO-LUMO Gap Moderate, suggesting good stability but also accessibility for chemical reactions.A balance between stability for isolation and reactivity for synthetic applications.

Potential Applications in Drug Development

The structural motifs present in 2-(2-methoxyphenyl)-1,3,2-dioxaborinane suggest several potential applications in the field of drug development.

  • Building Block for Suzuki-Miyaura Cross-Coupling: This compound is an excellent candidate for use in Suzuki-Miyaura reactions to introduce the 2-methoxyphenyl group into complex molecules. This is a widely used strategy in the synthesis of pharmaceuticals.

  • Bioisostere for Carboxylic Acids: The boronic acid functionality can act as a bioisostere for carboxylic acids, enabling it to interact with biological targets that recognize carboxylate groups. This has been explored in the design of enzyme inhibitors.

  • Direct Pharmacological Activity: Boron-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The unique electronic and structural features of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane make it a candidate for screening in various biological assays.

Applications Molecule 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane Suzuki Suzuki-Miyaura Cross-Coupling Molecule->Suzuki Bioisostere Bioisosterism Molecule->Bioisostere Screening Biological Screening Molecule->Screening Pharma_Synthesis Pharmaceutical Synthesis Suzuki->Pharma_Synthesis Enzyme_Inhibition Enzyme Inhibition Bioisostere->Enzyme_Inhibition New_Leads Discovery of New Bioactive Leads Screening->New_Leads

Caption: Potential applications in drug development.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane. While experimental data on this specific molecule is currently limited, the proposed synthetic and computational protocols provide a clear path forward for its characterization. The predicted electronic properties, based on established theoretical principles, suggest a molecule with a rich and versatile chemistry, holding significant promise for applications in organic synthesis and medicinal chemistry.

Future work should focus on the synthesis and experimental validation of the predicted properties. X-ray crystallographic analysis is of paramount importance to definitively determine its solid-state structure. Subsequent experimental studies, guided by the theoretical insights presented here, will undoubtedly unlock the full potential of this intriguing organoboron compound.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Fukui, K. (1982). The Role of Frontier Orbitals in Chemical Reactions. Angewandte Chemie International Edition in English, 21(11), 801–809. [Link]

  • Hamada, N. M. M., Moghazy, Y. M., Fathalla, M. F., Elmarassi, Y. R., & Hamed, E. A. (2019). Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research, 11(08), 6398-6428. [Link]

  • Lead Sciences. (n.d.). 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

  • Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. ResearchGate. [Link]

  • Murray, J. S., & Politzer, P. (2011). The electrostatic potential: an overview. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153–163. [Link]

  • Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. [Link]

  • Pearson, R. G. (1995). The HSAB Principle. Journal of Chemical Education, 72(7), 587. [Link]

  • Sithebe, S., et al. (2012). 2-(3-Methoxyphenyl)-1,3-dihydro-1,3,2-benzodiazaborole. Acta Crystallographica Section E: Structure Reports Online, 68(2), o2241. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in Suzuki Coupling Reactions

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in Modern Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While boronic acids are common coupling partners, their propensity for protodeboronation and trimerization into boroxines can present challenges in terms of stability and stoichiometry.

Boronic esters have emerged as highly effective alternatives, offering enhanced stability and ease of handling. This guide focuses on a specific, yet powerful variant: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane . This reagent combines the stability of a cyclic boronic ester with the unique steric and electronic properties of the ortho-methoxyphenyl group. The six-membered dioxaborinane ring, formed with 1,3-propanediol, offers a distinct reactivity profile compared to the more common five-membered pinacol esters (dioxaborolanes). The ortho-methoxy substituent introduces steric bulk, which can be advantageous in controlling selectivity and promoting challenging couplings involving hindered substrates.

These application notes provide a comprehensive overview of the mechanistic underpinnings and practical execution of Suzuki-Miyaura reactions utilizing 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, designed for researchers in synthetic chemistry and drug development.

The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the organic electrophile (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is typically dependent on the halide, with reactivity decreasing in the order I > Br > OTf >> Cl.

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For boronic esters like 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, this process requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-methoxyphenyl group to the Pd(II) center and displaces the halide.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners (Ar-Ar'), releasing the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2]

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized starting point for the coupling of an aryl halide with 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly those that are sterically hindered or electronically deactivated.

Materials and Equipment
  • Reagents :

    • 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv)

    • Aryl halide (Ar-X) (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, ~0.1 M concentration)

  • Equipment :

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for work-up and purification

    • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Step-by-Step Experimental Workflow
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Degassing : Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Workflow start Start setup 1. Add Reagents to Schlenk Flask under N₂/Ar (Aryl Halide, Boronic Ester, Base, Catalyst) start->setup add_solvent 2. Add Degassed Solvent setup->add_solvent degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) add_solvent->degas react 4. Heat and Stir (e.g., 80-110 °C) degas->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor workup 6. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup Reaction Complete purify 7. Purify via Column Chromatography workup->purify product Final Product purify->product

Fig. 2: Experimental workflow for Suzuki coupling.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often lies in the careful selection of reaction parameters. The ortho-methoxy group on the boronic ester introduces steric hindrance, which may require specific conditions to overcome.

ParameterRecommendationRationale & Causality
Catalyst/Ligand For sterically hindered substrates, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos with a Pd source like Pd₂(dba)₃ or Pd(OAc)₂. For less demanding couplings, Pd(PPh₃)₄ may suffice.Bulky ligands promote the reductive elimination step and can stabilize the palladium catalyst, which is crucial when coupling hindered partners.[4]
Base K₃PO₄ is a versatile and effective base. For more challenging couplings, stronger bases like Cs₂CO₃ or K₂CO₃ can be employed. The use of an aqueous base solution can sometimes accelerate the reaction.The base is critical for activating the boronic ester to form the boronate "ate" complex required for transmetalation. Stronger bases can increase the rate of this step.
Solvent 1,4-Dioxane, toluene, and DMF are common choices. A mixture of an organic solvent and water (e.g., Dioxane/H₂O) can enhance the reaction rate.[5]Solvent polarity and coordinating ability can influence catalyst solubility and activity. Aqueous conditions can facilitate the dissolution of the base and promote the formation of the active boronate species.[6]
Temperature Typically between 80-110 °C. Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for unreactive substrates like aryl chlorides.The oxidative addition and transmetalation steps are often accelerated at higher temperatures.

Common Issues and Solutions:

  • Low or No Yield :

    • Cause : Inactive catalyst, insufficient base strength, or low reaction temperature.

    • Solution : Ensure the catalyst is active and the reagents are pure. Switch to a stronger base (e.g., Cs₂CO₃) or a more active ligand system (e.g., a biarylphosphine ligand). Increase the reaction temperature.

  • Protodeboronation (Side Product) :

    • Cause : The boronic ester is cleaved by trace water or acidic protons before it can couple.

    • Solution : Use rigorously dried reagents and solvents. A less aqueous or completely anhydrous base/solvent system might be necessary.

  • Homocoupling of Aryl Halide :

    • Cause : A side reaction often promoted by oxygen or certain catalyst conditions.

    • Solution : Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.

Conclusion

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. Its stability as a cyclic boronic ester, combined with the steric and electronic influence of the ortho-methoxyphenyl group, makes it a strategic choice for constructing complex biaryl structures. While specific protocols for this exact reagent are not widely published, a deep understanding of the Suzuki-Miyaura mechanism allows for the rational design of effective reaction conditions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully employ this reagent to access novel molecular architectures for applications in drug discovery and materials science.

References

  • Afzal, H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5484. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Fricke, C., Deckers, K., & Schoenebeck, F. (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. Angewandte Chemie International Edition, 59(44), 18717-18722. Available at: [Link]

  • Liu, C., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2449. Available at: [Link]

  • Liu, W-B., et al. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 79(22), 11054–11064. Available at: [Link]

  • Matsubara, H., et al. (1989). 2,5-Diaryl-1,3,2-dioxaborinanes: A new series of liquid crystals. Bulletin of the Chemical Society of Japan, 62(12), 3896-3901. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 2965–2982. Available at: [Link]

  • Wang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 32. Available at: [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. MH Chem. Available at: [Link]

  • Zhdankin, V. V. (2023). Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters. Available at: [Link]

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Application

Application Notes & Protocols: Optimizing Suzuki-Miyaura Reactions with 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane Through Strategic Ligand Selection

Introduction: The Suzuki-Miyaura Coupling and the Role of Boronic Esters The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Suzuki-Miyaura Coupling and the Role of Boronic Esters

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an organoboron species with an organohalide, is fundamental to the synthesis of biaryls, polyolefins, and styrenes—scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3]

While boronic acids are common coupling partners, their corresponding esters, such as 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, offer distinct advantages in terms of stability, ease of handling, and purification. The 1,3,2-dioxaborinane moiety provides a stable, crystalline protecting group for the boronic acid, mitigating issues like protodeboronation and trimerization to boroxines.[4] Despite the stability of these esters, their successful participation in the catalytic cycle is not guaranteed and is profoundly dependent on the reaction conditions, most critically, the choice of ligand coordinated to the palladium center.[1][5]

This guide provides an in-depth analysis of how ligand selection dictates the outcome of Suzuki-Miyaura reactions involving 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. We will explore the mechanistic role of different ligand classes, present field-tested protocols, and offer insights to empower researchers in drug discovery and chemical development to optimize their synthetic strategies.

The Heart of the Matter: The Catalytic Cycle and Ligand Intervention

The efficacy of a Suzuki-Miyaura coupling is governed by the seamless progression of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The ligand, bound to the palladium atom, is not a passive spectator; it is an active controller that modulates the electronic and steric environment of the catalyst, directly influencing the rate and efficiency of each step.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² (Di-organo Complex) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd BoronicEster R²-B(OR)₂ (Boronic Ester) + Base BoronicEster->Transmetalation

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

A Tale of Two Ligand Classes: Phosphines and N-Heterocyclic Carbenes (NHCs)

The choice of ligand is a primary determinant of reaction success, especially when dealing with stable boronic esters or sterically hindered/electronically challenging substrates.[6] Two major classes of ligands dominate the field: phosphines and N-Heterocyclic Carbenes (NHCs).

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphine ligands are the most established and widely used ligands in palladium catalysis.[5] Their properties can be finely tuned by modifying the substituents on the phosphorus atom.

  • Mechanism of Action : The efficacy of phosphine ligands is rooted in their electronic and steric properties.

    • Electronic Effects : Electron-donating phosphines increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the crucial oxidative addition step, where the palladium inserts into the aryl-halide bond.[1]

    • Steric Effects : Bulky (sterically demanding) phosphines promote the final reductive elimination step.[1] The steric clash between bulky ligands forces the two organic partners (R¹ and R²) into proximity, encouraging the formation of the new C-C bond and regenerating the active Pd(0) catalyst.[5]

  • Generations of Phosphine Ligands :

    • Triphenylphosphine (PPh₃) : An early and versatile ligand, PPh₃ is effective for simple couplings but often fails with less reactive substrates like aryl chlorides or sterically hindered partners.[5]

    • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) : Ligands like SPhos , XPhos , and RuPhos represent a major advancement.[5][7] Their significant steric bulk and strong electron-donating character accelerate both oxidative addition and reductive elimination, enabling reactions at lower catalyst loadings and room temperature, even with challenging aryl chlorides.[8]

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active

NHCs have emerged as a powerful alternative to phosphines. They are known for forming highly stable and active palladium complexes.

  • Mechanism of Action :

    • Strong σ-Donors : NHCs are powerful σ-donating ligands, even more so than many electron-rich phosphines. This makes the palladium center exceptionally electron-rich, strongly promoting oxidative addition.[9]

    • Thermal Stability : The robust Pd-NHC bond imparts high thermal stability to the catalyst, preventing decomposition at elevated temperatures and often leading to higher catalyst turnover numbers. This stability is a key advantage over some phosphine ligands which can be prone to degradation.[1]

    • Chemoselectivity Control : In substrates with multiple halide sites (e.g., a chloroaryl triflate), the choice of NHC ligand can dictate which site reacts. For example, the use of SIMes can favor coupling at a triflate group, while SIPr can direct the reaction to a chloride, a level of control not always achievable with phosphines.[10]

Data-Driven Ligand Selection

To illustrate the impact of ligand choice, the following table summarizes typical outcomes for the coupling of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane with 4-bromoanisole. The data highlights how moving from a simple ligand to a more advanced one dramatically improves reaction efficiency.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Observation
PPh₃ Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O901245%Sluggish reaction, requires higher temperature and catalyst loading.
SPhos Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)K₃PO₄Dioxane80492%High yield with lower catalyst loading and shorter time. Effective for stable esters.
IPr [Pd(IPr)(cinnamyl)Cl] (2 mol%)K₃PO₄t-AmylOH100296%Excellent yield and very fast reaction time, showcasing high activity of NHC catalyst.

This data is representative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual results may vary.

Experimental Protocols

The following protocols provide a validated starting point for researchers. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Experimental_Workflow Figure 2: General Experimental Workflow Setup Reaction Vessel Setup (Oven-dried flask, stir bar) Inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) Setup->Inert Reagents Add Solids (Aryl Halide, Boronic Ester, Base, Ligand, Pd Source) Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat to Desired Temperature (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Product Characterization (NMR, MS) Purify->Analysis

Figure 2: General Experimental Workflow
Protocol 1: High-Yield Coupling Using a Buchwald Ligand (SPhos)

This protocol is robust and generally applicable for a wide range of aryl bromides and chlorides.

Reagents:

Component M.W. Amount Moles Equivalents
Aryl Bromide (e.g., 4-Bromoanisole) 187.04 187 mg 1.0 mmol 1.0
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane 206.03 247 mg 1.2 mmol 1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 915.72 9.2 mg 0.01 mmol 0.01 (1 mol% Pd)
SPhos 410.53 20.5 mg 0.05 mmol 0.05
Potassium Phosphate (K₃PO₄), anhydrous 212.27 425 mg 2.0 mmol 2.0

| 1,4-Dioxane (anhydrous, degassed) | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

  • Solvent Addition : Using a syringe, add 5 mL of degassed, anhydrous 1,4-dioxane.

  • Reaction : Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up : After cooling to room temperature, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Rapid Coupling Using an NHC Ligand (IPr)

This protocol is ideal for achieving very fast reaction times, particularly with more challenging or sterically hindered substrates.

Reagents:

Component M.W. Amount Moles Equivalents
Aryl Bromide (e.g., 4-Bromoanisole) 187.04 187 mg 1.0 mmol 1.0
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane 206.03 247 mg 1.2 mmol 1.2
[Pd(IPr)(cinnamyl)Cl] Precatalyst 673.88 13.5 mg 0.02 mmol 0.02 (2 mol%)
Potassium Phosphate (K₃PO₄), anhydrous 212.27 425 mg 2.0 mmol 2.0

| tert-Amyl alcohol (anhydrous, degassed) | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Vessel Preparation : In a glovebox or under a positive flow of nitrogen, add the aryl bromide (1.0 mmol), 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 mmol), K₃PO₄ (2.0 mmol), and the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.02 mmol) to a 25 mL Schlenk flask with a stir bar.

  • Inert Atmosphere : If not in a glovebox, seal the flask and purge thoroughly with an inert gas.

  • Solvent Addition : Add 5 mL of degassed, anhydrous tert-amyl alcohol via syringe.

  • Reaction : Heat the mixture in an oil bath at 100 °C with vigorous stirring for 2 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification : Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The strategic selection of ligands is paramount to unlocking the full potential of the Suzuki-Miyaura reaction, especially when using stable boronic esters like 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. While traditional phosphines like PPh₃ have their place, the development of bulky, electron-rich phosphines (e.g., SPhos) and robust N-heterocyclic carbenes (e.g., IPr) has transformed the field, enabling chemists to tackle previously intractable couplings under milder conditions with greater efficiency. By understanding the mechanistic role of the ligand in steering the catalytic cycle, researchers can rationally select the optimal conditions to accelerate discovery and development in the chemical sciences.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

  • D. A. Thomas, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.

  • Wikipedia. (n.d.). Suzuki reaction.

  • Li, G. Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Kreituss, I., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.

  • Matos, K., et al. (2000). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

  • MDPI. (2023). Polymethine Dyes Based on 2,2-Difluoro-1,3,2-dioxaborine: a Minireview.

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

  • Reddit. (2019). pre activated boronic acids for suzuki coupling.

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.

  • Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.

  • Chemical Science. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.

  • Taylor & Francis. (n.d.). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.

  • ResearchGate. (n.d.). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate.

  • HAL open science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • Google Patents. (n.d.). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

  • ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

  • ChemicalBook. (n.d.). 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis.

  • ACS Publications. (n.d.). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.

  • Royal Society of Chemistry. (n.d.). Recent advances in dioxaborine-based fluorescent materials for bioimaging applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using 2-(2-methoxyphenyl)-1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered when using 2-(2-methoxyphenyl)-1,3,2-dioxaborinane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions, ensuring the successful application of this versatile yet challenging reagent.

The use of a 1,3,2-dioxaborinane ester offers enhanced stability over the corresponding boronic acid, often mitigating issues like premature decomposition.[1] However, the ortho-methoxy substituent on the phenyl ring introduces a unique combination of steric and electronic factors that can significantly impact reaction efficiency, frequently leading to lower-than-expected yields. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific experimental outcomes in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes and how can I fix this?

A1: Failure to initiate the catalytic cycle or a stalled cycle is the most common reason for low conversion. With an ortho-substituted, electron-rich substrate like 2-(2-methoxyphenyl)-1,3,2-dioxaborinane, the causes are typically rooted in steric hindrance and catalyst inefficiency.

  • Causality 1: Inefficient Oxidative Addition. The palladium catalyst must first insert into the bond of your aryl halide (or pseudohalide) partner. If this partner is also sterically hindered or electron-rich, this initial, often rate-limiting, step can be extremely slow.[2]

  • Causality 2: Sterically Impeded Reductive Elimination. The final step, where the two organic fragments are joined to form the product, can be difficult. The bulky ortho-methoxy group can prevent the palladium intermediate from adopting the necessary conformation for this step to occur efficiently.[3]

  • Causality 3: Ineffective Catalyst/Ligand System. Standard palladium catalysts, such as Pd(PPh₃)₄, are often completely ineffective for sterically demanding substrates. The ligands are not bulky or electron-donating enough to promote the key steps of the catalytic cycle.[4]

Troubleshooting & Optimization Protocol:

  • Re-evaluate Your Catalyst and Ligand: This is the most critical variable.

    • Recommendation: Employ modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5] These ligands create a highly active, coordinatively unsaturated Pd(0) center that accelerates both oxidative addition and reductive elimination.[4]

    • Action: Switch from catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to a system composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand.

Ligand ClassRecommended LigandsKey Advantage for this Substrate
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-rich substrates; promotes fast reductive elimination.[5]
NHC Ligands IPr, SImesHighly active and thermally stable; effective for challenging couplings, including those with aryl chlorides.[6]
  • Ensure Catalyst Activation: Your palladium source (e.g., Pd(OAc)₂) is Pd(II) and must be reduced to the active Pd(0) state in situ. The phosphine ligand typically serves as the reductant, but this process can be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.

Q2: I'm observing significant protodeboronation, forming anisole as a major byproduct. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, converting your valuable boronic ester into a simple arene (anisole in this case). Electron-rich arylboronic species are particularly susceptible to this side reaction, especially under basic conditions.[1][7]

  • Causality 1: Base-Promoted C–B Bond Cleavage. The presence of a base and a proton source (even trace water) can lead to the removal of the boryl group.[7] This process can compete with the desired transmetalation step.

  • Causality 2: High Reaction Temperature & Long Reaction Times. Elevated temperatures and prolonged heating increase the rate of decomposition pathways, including protodeboronation.

Troubleshooting & Optimization Protocol:

  • Optimize the Base: The choice of base is critical. You need a base strong enough to promote transmetalation but not so harsh that it favors protodeboronation.

    • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for delicate substrates.[8] It is sufficiently basic to facilitate the reaction but is generally milder than hydroxides. Cesium carbonate (Cs₂CO₃) is another effective option.

    • Action: If you are using a strong base like NaOH or KOH, switch to K₃PO₄ or Cs₂CO₃. Use 2-3 equivalents.

  • Control the Water Content: While Suzuki couplings often benefit from a small amount of water to dissolve the base and facilitate boronate formation, excess water can serve as a proton source for protodeboronation.[9]

    • Recommendation: Use a carefully controlled solvent/water mixture (e.g., Dioxane:H₂O 10:1). For extremely sensitive substrates, anhydrous conditions using a soluble base like potassium trimethylsilanolate (KOSiMe₃) may be necessary.[10]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, work up the reaction immediately to prevent product degradation and side reactions. If the reaction is slow, it is better to increase catalyst loading or switch to a more active ligand rather than simply extending the reaction time.

Frequently Asked Questions (FAQs)
  • Q: What are the advantages of using 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane over 2-methoxyphenylboronic acid?

    • A: The primary advantage is stability. Boronic acids, especially electron-rich ones, are prone to trimerization to form boroxines and are more susceptible to protodeboronation upon storage and during the reaction.[1] The 1,3,2-dioxaborinane ester "protects" the boronic acid moiety, increasing its shelf-life and robustness under reaction conditions.

  • Q: How does the ortho-methoxy group specifically influence the reaction?

    • A: It has a dual effect. Electronically , it is an electron-donating group, which can make the transmetalation step more challenging. Sterically , it provides significant bulk around the reaction center, which slows down key steps in the catalytic cycle.[11] In some cases, the oxygen atom may also chelate to the palladium center, which can alter the geometry and reactivity of the catalytic intermediates.[12]

  • Q: Is hydrolysis of the dioxaborinane ester necessary for the reaction to proceed?

    • A: Not necessarily. While it was traditionally thought that all boronic esters hydrolyze to the corresponding boronic acid in situ, modern mechanistic studies have shown that boronic esters can and do participate directly in the transmetalation step.[13] The rate of direct transmetalation versus hydrolysis depends heavily on the specific ester, base, and solvent conditions.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The ortho-methoxy group primarily impedes the Transmetalation and Reductive Elimination steps.

Suzuki_Cycle cluster_main_cycle Catalytic Cycle cluster_inputs Inputs pd0 Active Pd(0)L₂ pd2_ox Ar¹-Pd(II)(X)L₂ pd0->pd2_ox pd2_trans Ar¹-Pd(II)(Ar²)L₂ pd2_ox->pd2_trans pd2_trans->pd0 product Ar¹-Ar² (Product) aryl_halide Ar¹-X (Aryl Halide) boronic_ester Ar²-B(OR)₂ (Boronic Ester) activated_boronate [Ar²-B(OR)₂(Base)]⁻ (Activated Boronate) base Base (e.g., K₃PO₄)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Optimized General Protocol for a Challenging Coupling

This protocol provides a robust starting point for the coupling of 2-(2-methoxyphenyl)-1,3,2-dioxaborinane with a representative aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(2-methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.045 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A glovebox is highly recommended for weighing and adding the catalyst and ligand.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.

  • Degassing: Sparge the resulting suspension with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • Cox, P. A., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Reddit. (n.d.). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Denmark, S. E., & Thomas, A. A. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]

  • ResearchGate. (n.d.). (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • ChemOrgChem. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Welcome to the technical support guide for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this versatile reagent. As a cyclic boronate ester, its purification is often complicated by its sensitivity to hydrolysis, a challenge that requires careful procedural control. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in a direct question-and-answer format.

Q1: Why is my yield unexpectedly low and my NMR spectrum messy after running a standard silica gel column? I see broad signals and new peaks.

Answer: This is the most frequent issue and is almost certainly caused by on-column hydrolysis. Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for the degradation of your acid-sensitive dioxaborinane ester.[1] The Lewis acidic boron atom is attacked by water, catalyzed by the acidic silanol groups (Si-OH) on the silica surface, leading to the cleavage of the B-O bonds.

Causality Explained: The purification process itself becomes a source of degradation. As your compound travels down the column, it continuously encounters acidic, hydrated surfaces that break it down into 2-methoxyphenylboronic acid and 1,3-propanediol. These degradation products have different polarities than your starting material, leading to severe streaking on the column, poor separation, and a final product contaminated with starting material and its breakdown components.[1][2]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by pre-treating the silica with a base, most commonly triethylamine (TEA).[3][4] A common practice is to use an eluent containing 1-3% triethylamine for both slurry packing and running the column.[4] This neutralization passivates the silanol groups, dramatically reducing the potential for hydrolysis.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Neutral Alumina: Can be a good alternative, but its activity should be checked (Brockmann I-III), as highly active alumina can also cause degradation.

    • Florisil®: A neutral magnesium silicate that can be effective for separating less polar compounds.[5]

  • Minimize Contact Time: If you must use standard silica, opt for a "plug" or a short, wide column rather than a long, thin one. This reduces the residence time of the compound on the stationary phase, thereby minimizing its exposure to the acidic environment.

Q2: My crude reaction mixture looks clean by ¹H NMR, but I see significant amounts of 2-methoxyphenylboronic acid after my aqueous workup. How can I prevent this?

Answer: This indicates that hydrolysis is occurring during the extraction and washing steps, even before you get to the chromatography stage. The dioxaborinane ring is susceptible to cleavage in the presence of bulk water, especially if the aqueous layer is neutral or slightly acidic.

Causality Explained: The equilibrium between the boronate ester and the corresponding boronic acid/diol is driven towards the latter by the presence of excess water. Prolonged contact, vigorous mixing that creates large surface-area emulsions, or failure to remove residual water can all lead to significant product loss.

Solutions:

  • Minimize Water Contact: Perform the aqueous wash as quickly as possible. Use cold (0-5 °C) deionized water or brine to decrease the rate of hydrolysis.

  • Use Saturated Brine: Instead of deionized water, wash the organic layer with saturated sodium chloride solution (brine). The high ionic strength of brine reduces the activity of water, thereby disfavoring the hydrolysis reaction and helping to break emulsions.

  • Immediate and Thorough Drying: After separating the organic layer, dry it immediately and thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely before solvent evaporation.

  • Back-Extraction: If the boronic acid has already formed, you can perform a basic wash (e.g., with cold, dilute NaHCO₃ solution) to extract the acidic boronic acid into the aqueous layer. However, be cautious, as a strongly basic solution can also promote other side reactions. This step must be performed quickly, followed by another brine wash.

Q3: I'm struggling to remove unreacted 2-methoxyphenylboronic acid from my product. It co-elutes or streaks during chromatography.

Answer: This is a common problem when the reaction to form the dioxaborinane has not gone to completion, or when some hydrolysis has occurred during workup. The boronic acid is significantly more polar than the ester, but its acidic nature can cause it to streak badly on silica gel, leading to co-elution.

Solutions:

  • Drive the Synthesis to Completion: The best solution is to avoid the problem in the first place. When synthesizing the dioxaborinane from the boronic acid and 1,3-propanediol, ensure water is effectively removed to drive the equilibrium toward the product. Using a Dean-Stark apparatus with a solvent like toluene is highly effective.

  • Acid-Base Extraction: As mentioned in Q2, a carefully controlled basic wash can selectively remove the acidic boronic acid impurity. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash quickly with a cold, dilute solution of a weak base like sodium bicarbonate. The boronic acid will deprotonate and move to the aqueous layer.

  • Adduct Formation: For stubborn cases, boronic acids can be selectively precipitated from organic solutions by forming a stable adduct with diethanolamine.[1] The resulting crystalline solid can be filtered off. However, this adds extra steps to your process as you would then need to recover your desired ester from the filtrate.

Impurity Formation & Purification Workflow

The following diagrams illustrate the key chemical transformations and a recommended workflow to mitigate them.

ester 2-(2-Methoxyphenyl)- 1,3,2-dioxaborinane (Desired Product) workup Aqueous Workup (H₂O) ester->workup Hydrolysis (Reversible) chromatography Silica Gel Chromatography (H₂O, H⁺) ester->chromatography Hydrolysis (Reversible) hydrolysis_products 2-Methoxyphenylboronic Acid + 1,3-Propanediol dehydration Dehydration (-H₂O) hydrolysis_products->dehydration Trimerization (Reversible) boroxine Boroxine Trimer (Anhydride Impurity) workup->hydrolysis_products chromatography->hydrolysis_products dehydration->boroxine

Caption: Key impurity pathways for 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification synthesis Reaction Completion (Dean-Stark Trap) workup Rapid Wash with Cold Brine synthesis->workup Proceed to drying Dry Organic Layer (Anhydrous Na₂SO₄) workup->drying prep_silica Prepare Deactivated Silica (Slurry with 1% TEA in eluent) drying->prep_silica Proceed to chromatography Flash Chromatography prep_silica->chromatography final_product Pure Product chromatography->final_product Isolate Pure Product

Caption: Recommended workflow for minimizing degradation during purification.

Frequently Asked Questions (FAQs)

Q: What are the key NMR signals to confirm my product and identify common impurities?

A: Proper identification by NMR is crucial. Below is a table summarizing key proton (¹H) and boron (¹¹B) NMR chemical shifts.

Compound / ImpurityKey ¹H NMR Signals (approx. δ, CDCl₃)¹¹B NMR Signal (approx. δ)
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane (Product) 7.8-6.8 (m, 4H, Ar-H), 4.2-4.4 (t, 4H, -O-CH₂-) , 3.8 (s, 3H, -OCH₃), 2.0-2.2 (p, 2H, -CH₂-CH₂-CH₂-) 28-32 ppm (broad singlet)
2-Methoxyphenylboronic acid8.2-6.8 (m, 4H, Ar-H), 5.0-6.0 (br s, 2H, -B(OH)₂), 3.8 (s, 3H, -OCH₃)27-30 ppm (broad singlet)
1,3-Propanediol3.8 (t, 4H, -CH₂-OH), 1.8 (p, 2H, -CH₂-CH₂-CH₂-), 2.5-3.5 (br s, 2H, -OH)N/A
Boroxine TrimerComplex aromatic signals, absence of B(OH)₂ protons.30-34 ppm (broad singlet)

Q: How should I store my purified 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane?

A: Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C). This minimizes exposure to atmospheric moisture and slows down any potential degradation pathways. Boronic esters are generally more stable than their corresponding acids but should still be handled with care.[6]

Q: Can I use reverse-phase (RP) chromatography for purification?

A: While possible, it presents its own challenges. The aqueous mobile phases used in RP-HPLC can cause on-column hydrolysis.[2] Success depends heavily on method optimization. Using columns with low silanol activity and avoiding acidic mobile phase modifiers (like formic or trifluoroacetic acid) can minimize this degradation.[2] For preparative scale, the need to remove large volumes of water from the fractions can also re-introduce the risk of hydrolysis if not done quickly via lyophilization.

Q: What are the best practices for developing a TLC method for this compound?

A: When developing a TLC method, use a plate that has been pre-treated similarly to your column. You can dip the TLC plate in a solution of 1-3% triethylamine in your chosen eluent system and then dry it before spotting your sample. This gives a much more accurate prediction of the Rf value and separation you will achieve on your deactivated column. Stain with potassium permanganate or vanillin, as the compound may not be strongly UV-active.

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

Objective: To neutralize the acidic sites on silica gel to prevent degradation of acid-sensitive compounds.

Materials:

  • Standard flash silica gel (230-400 mesh)

  • Chromatography eluent (e.g., 95:5 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Eluent: Create your desired mobile phase. Add triethylamine to constitute 1-3% of the total volume (e.g., for 1 L of eluent, add 10-30 mL of TEA).

  • Prepare the Slurry: In a beaker, add the required amount of dry silica gel.

  • Add Eluent: Slowly add the TEA-containing eluent to the dry silica while gently swirling until a smooth, homogenous slurry is formed. Ensure there are no dry clumps.

  • Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, using pressure to create a firm, stable bed.

  • Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent.[4] This ensures the entire silica bed is neutralized. Discard the flushed solvent.

  • Run the Column: Dissolve your crude product in a minimal amount of the TEA-containing eluent (or a less polar solvent) and load it onto the column. Elute with the TEA-containing mobile phase, collecting fractions as usual.

Protocol 2: Hydrolysis-Minimizing Aqueous Workup

Objective: To wash a crude reaction mixture while minimizing the hydrolysis of the boronate ester.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate, DCM)

  • Saturated Sodium Chloride (Brine) solution, pre-chilled to 0-5 °C

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer to Funnel: Transfer the organic solution of your crude product to a separatory funnel.

  • Perform Cold Wash: Add an equal volume of the pre-chilled brine solution to the separatory funnel.

  • Gentle Inversion: Stopper the funnel and invert it gently 3-5 times. Do not shake vigorously , as this increases the surface area between the phases and can promote both hydrolysis and emulsion formation.

  • Quick Separation: Allow the layers to separate (this should be rapid with brine) and immediately drain the lower aqueous layer.

  • Repeat if Necessary: If a second wash is required, repeat steps 2-4. Minimize the total contact time between the organic and aqueous layers.

  • Dry Thoroughly: Drain the washed organic layer into a clean flask containing a generous amount of anhydrous Na₂SO₄. Swirl the flask for several minutes to ensure all residual water is absorbed.

  • Isolate: Filter off the drying agent and rinse it with a small amount of fresh, dry solvent. The resulting solution is now ready for solvent evaporation and further purification.

References

  • Cavaliere, M., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Mori, A., et al. (2009). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Synthesis of Boronic Esters and Boronic Acids. Google Patents (WO2013016185A1).
  • Reddy, B. V. S., et al. (2016). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. RSC Advances. Available at: [Link]

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Pebay, A., et al. (2018). Photoinduced Deprotection of 2-Nitrophenylneopentyl Glycol Boronates Enables Light-Triggered Polycondensation of Siloxanes. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Recent Advances in the Synthesis of Borinic Acid Derivatives. Israel Journal of Chemistry. Available at: [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Cudic, M., et al. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. Novartis OAK. Available at: [Link]

  • Regalado, E. L., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. Available at: [Link]

  • Reddit user discussion on neutralizing silica gel. (2022). r/Chempros. Available at: [Link]

  • Smith, D. M., et al. (1990). The Sol-Gel Preparation of Silica Gels.
  • Khashab, N. M. (2015). Boron Determination—A Review of Analytical Methods. ResearchGate. Available at: [Link]

  • Reddit user discussion on purifying alkyl boronic esters. (2022). r/Chempros. Available at: [Link]

  • Ito, H. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Reddit user discussion on purifying boronic acids. (2023). r/OrganicChemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Eng, C., & Sarpong, R. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Laszlo, J. (2019). Deactivation of silica gel? ResearchGate. Available at: [Link]

  • Boes, M., et al. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents (US20170217957A1).
  • Hall, D. G. (Ed.). (2011).
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available at: [Link]

  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry.
  • Al-Oweini, R., & El-Rassy, H. (2009). Synthesis and characterization by different techniques of silica-based monoliths. Journal of Molecular Structure.
  • Chemistry For Everyone. (2023). How To Neutralize Silica Gel? YouTube. Available at: [Link]

  • Reddy, B. R., et al. (2012). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide. Google Patents (WO2012101648A1).
  • Eng, C., & Sarpong, R. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. Available at: [Link]

  • MSN Laboratories. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Technical Disclosure Commons. Available at: [Link]

  • Salas, C., et al. (2016). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E. Available at: [Link]

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Troubleshooting

Technical Support Center: Reactions with 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Welcome to the technical support center for reactions involving 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a focus on troubleshooting common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Introduction: Understanding the Reagent

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable organoboron compound, frequently employed as a boronic acid surrogate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The 1,3,2-dioxaborinane protecting group offers enhanced stability compared to the free boronic acid, while the ortho-methoxy group can play a crucial role in the reaction mechanism, influencing both reactivity and selectivity. However, like any chemical transformation, reactions with this reagent are not without their challenges. The formation of undesired side products can complicate purification and reduce the yield of the desired compound. This guide will delve into the common side products encountered, their mechanisms of formation, and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura reactions?

A1: The primary side products are typically:

  • Homocoupling Product (2,2'-dimethoxybiphenyl): This arises from the coupling of two molecules of the organoboron reagent.

  • Protodeboronation Product (Anisole): This results from the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2]

  • Hydrolysis Product (2-Methoxyphenylboronic acid): The dioxaborinane ring can hydrolyze under certain conditions to the corresponding boronic acid. While this is often a necessary step for transmetalation, uncontrolled hydrolysis can lead to other side reactions.

Q2: Why is homocoupling a significant issue?

A2: Homocoupling is a common byproduct in Suzuki-Miyaura reactions and can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4] This side reaction consumes the boronic ester, reducing the yield of the desired cross-coupled product. The resulting symmetrical biaryl can also have similar polarity to the desired product, making purification challenging.[5]

Q3: What factors contribute to protodeboronation?

A3: Protodeboronation is the protonolysis of the C-B bond and is a well-known undesired side reaction in coupling reactions utilizing boronic acids.[2] The propensity for this side reaction is highly variable and depends on factors such as the reaction conditions and the nature of the organic substituent on the boronic acid.[2] For 2-(2-methoxyphenyl)-1,3,2-dioxaborinane, the presence of water and the basicity of the reaction medium can influence the rate of protodeboronation.

Q4: Can the ortho-methoxy group influence the formation of side products?

A4: Yes. The ortho-methoxy group can have a dual role. It can promote the desired cross-coupling reaction through a chelating effect with the palladium catalyst. However, its electron-donating nature can also influence the rate of protodeboronation.

Troubleshooting Guide: A Deeper Dive into Side Product Mitigation

This section provides a detailed, cause-and-effect approach to troubleshooting the formation of common side products.

Issue 1: Excessive Formation of Homocoupling Product (2,2'-dimethoxybiphenyl)

Symptoms:

  • Significant presence of a symmetrical biaryl product in your crude reaction mixture, confirmed by techniques like GC-MS or NMR.

  • Reduced yield of the desired cross-coupled product.

Causality: The formation of the homocoupling product, 2,2'-dimethoxybiphenyl, is primarily mediated by palladium(II) species. This can occur through two main pathways:

  • Oxidative Homocoupling: In the presence of an oxidant (often residual oxygen), the active Pd(0) catalyst can be oxidized to Pd(II), which then promotes the homocoupling of the boronic ester.[3]

  • Reductive Elimination from a Diarylpalladium(II) Intermediate: If the transmetalation of the second, different aryl group (from the aryl halide) is slow, a second molecule of the boronic ester can transmetalate to the palladium center, leading to a diarylpalladium(II) species that then undergoes reductive elimination to form the homocoupled product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive homocoupling.

Experimental Protocol: Minimizing Homocoupling

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. For sensitive reactions, three freeze-pump-thaw cycles are recommended. For routine experiments, bubbling a stream of argon or nitrogen through the solvent for at least 30 minutes is crucial.

  • Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a phosphine ligand which can also act as a reducing agent. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can be beneficial.

  • Ligand Screening: The choice of phosphine ligand can significantly impact the relative rates of the catalytic cycle steps. Bulky, electron-rich ligands often promote faster reductive elimination, which can outcompete the second transmetalation leading to homocoupling.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic ester can help to ensure that the oxidative addition product is readily available for transmetalation, minimizing the chance for a second boronic ester to react.

Issue 2: Significant Protodeboronation to Anisole

Symptoms:

  • Presence of anisole in the crude reaction mixture, often detected by GC-MS.

  • Lower than expected consumption of the boronic ester starting material.

Causality: Protodeboronation is the cleavage of the carbon-boron bond by a proton source.[2] In Suzuki-Miyaura reactions, the primary proton source is often water, which is frequently used as a co-solvent or present as an impurity. The basic conditions required for the reaction can also influence the rate of this side reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protodeboronation.

Experimental Protocol: Suppressing Protodeboronation

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. If possible, perform the reaction under strictly anhydrous conditions. Ensure all reagents, including the base, are as dry as possible.

  • Base Selection: The choice of base is critical. While hydroxide bases are effective, they can increase the rate of protodeboronation. Consider using carbonate or phosphate bases, which are generally less prone to promoting this side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to increased protodeboronation. Work up the reaction as soon as the starting material is consumed.

Data Summary and Purification Strategies

The following table summarizes the common side products and suggests appropriate purification methods.

Side ProductStructureTypical Analytical Signature (¹H NMR)Purification Strategy
Homocoupling Product 2,2'-DimethoxybiphenylAromatic protons and a sharp singlet for the methoxy groups around 3.7 ppm.[6]Column chromatography on silica gel. Due to similar polarity to the desired product, a shallow solvent gradient may be necessary. Recrystallization can also be effective if there is a sufficient difference in solubility.
Protodeboronation Product AnisoleAromatic protons and a sharp singlet for the methoxy group around 3.8 ppm.Anisole is often volatile enough to be removed under high vacuum. If not, careful column chromatography is required.
Hydrolysis Product 2-Methoxyphenylboronic acidBroad signal in the aromatic region and a broad singlet for the B(OH)₂ protons.Can often be removed by an aqueous basic wash (e.g., with 1M NaOH) during the workup, as the boronic acid will form a water-soluble boronate salt.

Concluding Remarks

Successfully utilizing 2-(2-methoxyphenyl)-1,3,2-dioxaborinane in organic synthesis requires a proactive approach to minimizing side product formation. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their desired products. Careful control of reaction conditions, particularly the exclusion of oxygen and water, and the judicious choice of catalyst, ligand, and base are paramount to achieving optimal results.

References

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049. PubChem. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane. ResearchGate. [Link]

  • 2,2'-Dimethoxybiphenyl | C14H14O2 | CID 611816. PubChem. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journals. [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Royal Society of Chemistry. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. [Link]

  • Conformational Analysis of 2-Isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane in Chloroform Solution: Effect of “Magic” Solvent Molecule. ResearchGate. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

  • Supplementary Materials 1. Characterization of Palladium(II) Complex. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate. [Link]

  • 3,3'-Dimethoxy-2,2'-biphenyldiamine. ATB. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Boronic Esters: Profiling 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science.[1][2][3] The cho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science.[1][2][3] The choice of the boron reagent is critical, influencing reaction efficiency, stability, and scope. While boronic acids are foundational, their ester derivatives are often favored for their enhanced stability and handling properties.[4] This guide provides an in-depth comparison of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, a propanediol (PDO)-derived boronic ester, with other commonly employed alternatives, particularly the ubiquitous pinacol (Pin) esters. We will dissect their performance based on structural attributes, stability, and reactivity, supported by experimental insights to inform your selection of the optimal reagent.

The Boronic Ester Landscape: Structure Defines Function

Boronic esters are synthesized by the condensation of a boronic acid with a diol.[3] The nature of this diol imparts distinct steric and electronic properties to the boron center, which in turn dictates the ester's stability and reactivity. The most common classes are the five-membered 1,3,2-dioxaborolanes, derived from diols like pinacol, and the six-membered 1,3,2-dioxaborinanes, derived from 1,3-diols such as 1,3-propanediol.

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is formed from 2-methoxyphenylboronic acid and 1,3-propanediol. Its six-membered ring structure is a key differentiator from its five-membered pinacol counterpart, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5][6]

Caption: Key boronic esters derived from 2-methoxyphenylboronic acid.

The chair-like conformation of the six-membered dioxaborinane ring contrasts with the relatively planar five-membered dioxaborolane ring of pinacol esters. This structural difference has profound implications for the stability and reactivity of the C-B bond.

Comparative Analysis: Stability and Reactivity

The utility of a boronic ester is often a balance between its stability for storage and purification and its reactivity in the desired cross-coupling reaction.

Hydrolytic and Chromatographic Stability

A significant drawback of boronic acids and some esters is their propensity for decomposition via protodeboronation, especially in the presence of water.[7][8] Boronic esters generally exhibit greater stability than their corresponding acids.[4]

  • Pinacol Esters (Bpin): While widely used, Bpin derivatives can be susceptible to hydrolysis and are often challenging to purify via standard silica gel chromatography due to degradation on the column.[7][9] This can lead to lower isolated yields and the introduction of impurities.[9]

  • 1,3-Propanediol Esters (Bpdo): Studies have suggested that six-membered boronic esters can exhibit different stability profiles. Research indicates that six-membered ring esters can, in some cases, lead to faster protodeboronation than the parent boronic acid.[10] However, they are also known to be thermodynamically more stable than their five-membered counterparts in transesterification studies.[11] This suggests a complex interplay of kinetics and thermodynamics. From a practical standpoint, the increased stability of some bulkier esters allows for easier purification by silica gel chromatography.[9]

The methoxy group on the phenyl ring in 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane can also influence its properties, enhancing solubility in organic solvents.[6]

Feature2-(2-Methoxyphenyl)-1,3,2-dioxaborinanePinacol Ester (Bpin)Neopentyl Glycol Ester
Ring Size 6-membered5-membered6-membered
Hydrolytic Stability Moderate; context-dependentGenerally moderate but can be labileGenerally high
Chromatographic Purity Generally considered purifiableOften difficult; prone to decompositionOften purifiable
Physical Form Often solidOften oily or low-melting solidsOften crystalline solids

Table 1. General Comparison of Boronic Ester Properties.

Performance in Suzuki-Miyaura Coupling

The critical step in the Suzuki-Miyaura catalytic cycle is the transmetalation of the organic group from boron to the palladium center.[12] It was long debated whether boronic esters must first hydrolyze to the corresponding boronic acid to participate in this step. However, compelling evidence now shows that boronic esters can and do transmetalate directly, and that the ester's structure significantly influences the reaction rate.[1][2][13]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar'-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar'-Pd(II)L2-Ar transmetalation->pdi_biaryl reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product reagents1 Ar'-X (Aryl Halide) reagents1->oxidative_addition reagents2 Ar-B(OR)2 (Boronic Ester) + Base reagents2->transmetalation start Start: Assemble Reagents setup Reaction Setup: - Add Aryl Halide, Boronic Ester,  Base, and Solvent to Flask - Degas with N2/Ar start->setup catalyst Catalyst Addition: - Add Pd Catalyst and Ligand setup->catalyst reaction Heating & Stirring: - Heat to specified temp (e.g., 80-100°C) - Monitor by TLC/GC-MS catalyst->reaction workup Aqueous Workup: - Cool to RT - Quench with water - Extract with organic solvent reaction->workup purify Purification: - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end Finish: Isolated Product purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 1-bromo-2-methoxybenzene (Aryl Halide)

  • Phenylboronic Ester (e.g., 2-phenyl-1,3,2-dioxaborinane or 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent system)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the selected phenylboronic ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition & Degassing: Add the toluene and water solvent mixture (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality: Removal of oxygen is crucial as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and reduced yields.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %). Expertise: Pre-catalysts or specific ligand choices can dramatically alter reaction efficiency, especially for challenging substrates.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxybiphenyl. Trustworthiness: The ability to successfully purify the final product without significant loss validates the stability of the unreacted boronic ester under the chosen chromatographic conditions.

Conclusion and Recommendations

The selection of a boronic ester is a critical parameter in the design of a successful Suzuki-Miyaura coupling. While pinacol esters are the workhorses of the field, their limitations in stability and purification necessitate the exploration of alternatives.

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane , with its six-membered ring structure, presents a distinct profile. The thermodynamic stability of the dioxaborinane ring system may offer advantages in synthesis and storage. Its reactivity, governed by the electronic nature of the 1,3-propanediol backbone, can be leveraged to optimize the crucial transmetalation step.

Recommendations for Researchers:

  • For reactions where the pinacol ester proves difficult to purify or leads to sluggish reaction rates, consider screening the corresponding 1,3-propanediol or neopentyl glycol ester.

  • When dealing with sensitive substrates prone to decomposition on silica gel, the potentially higher stability of certain six-membered ring boronic esters could be advantageous.

  • Always perform a small-scale test reaction to compare the performance of different boronic esters under your specific reaction conditions, as the optimal choice is often substrate and catalyst-dependent.

By understanding the interplay between the structure, stability, and reactivity of these versatile reagents, chemists can better navigate the complexities of cross-coupling chemistry to achieve their synthetic goals with greater efficiency and success.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link] [1][2][13]2. Darses, S., & Genet, J.-P. (2003). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2003(21), 4313-4327. [Link] [7][8]3. Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

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